molecular formula C16H15N3O5S B3710592 N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide

Cat. No.: B3710592
M. Wt: 361.4 g/mol
InChI Key: CRVJETNIKIGIGZ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide is a compound that belongs to the class of benzamide derivatives. These compounds have been known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and carbamothioyl groups in its structure makes it an interesting subject for research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbamothioyl group can be reduced to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the thiol derivative.

    Substitution: The major products would depend on the nucleophile used but could include various substituted benzamides.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbamothioyl group can form covalent bonds with thiol groups in proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
  • N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]propanamide

Uniqueness

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both nitro and carbamothioyl groups also provides a unique combination of functional groups that can interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-12-7-8-13(14(9-12)24-2)17-16(25)18-15(20)10-3-5-11(6-4-10)19(21)22/h3-9H,1-2H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVJETNIKIGIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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